![molecular formula C10H12ClN B2524100 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1066822-69-2](/img/structure/B2524100.png)
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClN . It is a member of the isoquinolines, a large group of natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a chlorine atom at the 7-position and a methyl group at the 8-position .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex. They can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
- 7-Cl-8-Me-THIQ and related THIQ analogs exhibit promising antimicrobial activity against various infective pathogens. Researchers have investigated their potential as novel antibiotics or antifungal agents .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. THIQ derivatives, including 7-Cl-8-Me-THIQ, have shown neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Inflammation plays a crucial role in various diseases. Some THIQ compounds, including 7-Cl-8-Me-THIQ, exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes .
- THIQs have been explored for their analgesic effects. 7-Cl-8-Me-THIQ may interact with opioid receptors, making it a candidate for pain management research .
- Researchers have used 7-Cl-8-Me-THIQ as a scaffold for designing novel compounds. By modifying its structure, they aim to create targeted drugs for specific diseases .
- THIQs, including 7-Cl-8-Me-THIQ, have been employed in C(1)-functionalization reactions. For instance, heterogeneous catalysts have been explored for functionalizing THIQs with alkynes .
Antimicrobial Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Analgesic Potential
Chemical Biology and Medicinal Chemistry
Catalysis and Synthetic Chemistry
Safety and Hazards
Future Directions
The future directions of research on 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of novel synthetic strategies and the study of their potential applications in medicine and other fields could be areas of interest .
properties
IUPAC Name |
7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWCTDLHUWDSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1066822-69-2 |
Source
|
Record name | 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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